2-(1H-1,3-benzodiazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide
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Description
2-(1H-1,3-benzodiazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide, also known as DBF or DAA1106, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the benzodiazole family and has been shown to have a high affinity for the peripheral benzodiazepine receptor (PBR), also known as the translocator protein (TSPO).
Scientific Research Applications
Synthesis and Antibacterial Evaluation
A study on the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, including compounds related to 2-(1H-1,3-benzodiazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide, revealed significant antimicrobial activities against various bacterial and fungal strains. This synthesis was enhanced by ultrasound irradiation, demonstrating a potential application in developing new antibacterial agents (Rezki, 2016).
Photovoltaic Efficiency and Ligand-Protein Interactions
Research on benzothiazolinone acetamide analogs, closely related to the chemical , showed good light harvesting efficiency and free energy of electron injection, suggesting potential use in dye-sensitized solar cells (DSSCs). Additionally, these compounds were found to have significant non-linear optical (NLO) activity and showed promising binding affinity in molecular docking studies with Cyclooxygenase 1 (COX1), indicating potential biomedical applications (Mary et al., 2020).
Synthesis and Evaluation of Antimicrobial Activity
Another study focused on the synthesis of benzofuran derivatives, which are structurally similar to 2-(1H-1,3-benzodiazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide, revealed moderate antimicrobial activity. This highlights the compound's potential in the development of new antimicrobial agents (Kumar & Karvekar, 2010).
Structure-Activity Relationships in Medicinal Chemistry
A study on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, involving compounds structurally related to 2-(1H-1,3-benzodiazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide, provided insights into the structure-activity relationships essential in medicinal chemistry for developing new therapeutic agents (Stec et al., 2011).
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(10-21-12-20-15-6-2-3-7-16(15)21)19-9-13-11-23-17-8-4-1-5-14(13)17/h1-8,12-13H,9-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYRVVSXIXLSJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,3-benzodiazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide |
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